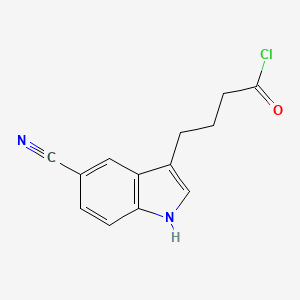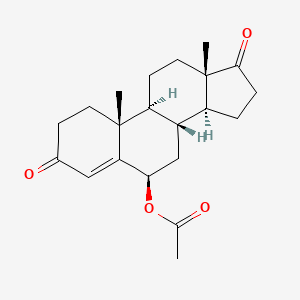
6beta-Acetoxy-4-androstene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Acetoxy-4-androstene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives It is structurally characterized by the presence of an acetoxy group at the 6beta position and a ketone group at the 3 and 17 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Acetoxy-4-androstene-3,17-dione typically involves the acetylation of 4-androstene-3,17-dione. One common method includes the use of acetic anhydride and a catalytic amount of an acid, such as sulfuric acid, to introduce the acetoxy group at the 6beta position. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. For example, engineered strains of Mycobacterium can be used to convert phytosterols into 4-androstene-3,17-dione, which can then be acetylated to produce the desired compound. This biotechnological approach is advantageous due to its efficiency and the ability to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
6beta-Acetoxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6beta-hydroxy-4-androstene-3,17-dione, while reduction can produce 6beta-acetoxy-4-androstene-3,17-diol.
Scientific Research Applications
6beta-Acetoxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its potential effects on biological systems.
Medicine: It serves as a precursor for the synthesis of steroidal drugs, including anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 6beta-Acetoxy-4-androstene-3,17-dione involves its interaction with specific enzymes and receptors in the body. As a steroidal compound, it can act as a precursor to other biologically active steroids, such as testosterone and estrone. The compound is metabolized by enzymes such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which convert it into active hormones that exert various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: An intermediate in the synthesis of steroidal drugs.
9alpha-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with potential pharmaceutical applications.
Uniqueness
6beta-Acetoxy-4-androstene-3,17-dione is unique due to the presence of the acetoxy group at the 6beta position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and its interaction with biological targets, making it a valuable intermediate in the synthesis of specialized steroidal compounds.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(6R,8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-18-11-14-15-4-5-19(24)21(15,3)9-7-16(14)20(2)8-6-13(23)10-17(18)20/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15-,16-,18+,20+,21-/m0/s1 |
InChI Key |
WGJULUODXUVWJZ-YBKKEEBTSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


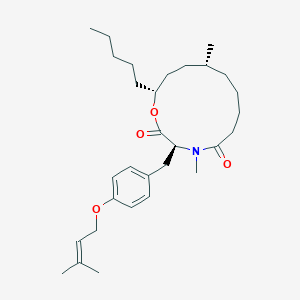
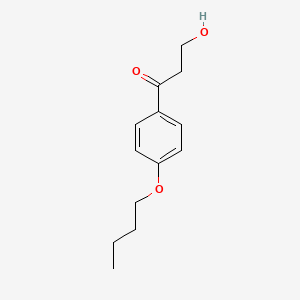
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
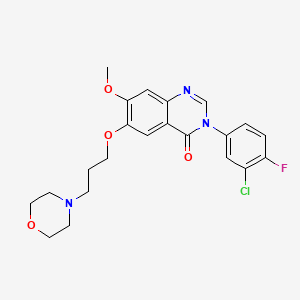
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)

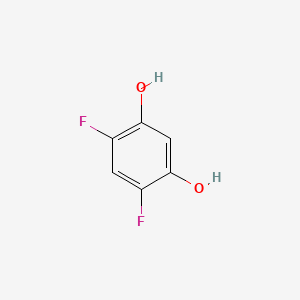
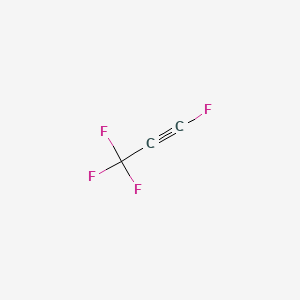
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
